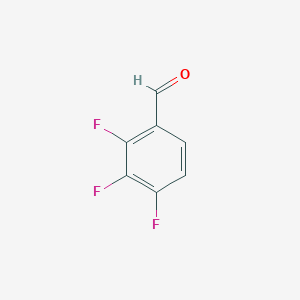

2,3,4-Trifluorobenzaldehyde

Übersicht

Beschreibung

It was initially described as a component of depot insulin and has since been recognized for its ability to bind glycosaminoglycans, particularly heparin, heparan sulfate, dermatan sulfate, and chondroitin sulfate . Surfen exhibits a broad range of biological activities, making it a valuable compound in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

N,N’-Bis(4-Amino-2-methyl-6-chinolinyl)harnstoff hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: In der biologischen Forschung wird N,N’-Bis(4-Amino-2-methyl-6-chinolinyl)harnstoff verwendet, um Zellanhaftung, -proliferation und -differenzierung zu untersuchen.

5. Wirkmechanismus

N,N’-Bis(4-Amino-2-methyl-6-chinolinyl)harnstoff übt seine Wirkung durch Bindung an Glykosaminoglykane aus, insbesondere an Heparansulfat. Diese Bindung neutralisiert die Fähigkeit von Heparansulfat, mit verschiedenen Proteinen zu interagieren, darunter Wachstumsfaktoren, Zytokine und Enzyme. Durch die Blockierung dieser Interaktionen kann N,N’-Bis(4-Amino-2-methyl-6-chinolinyl)harnstoff zelluläre Signalwege hemmen, die von Heparansulfat abhängen, wie z. B. die Signalübertragung von Fibroblastenwachstumsfaktor 2 (FGF2) und vaskulärem endothelialen Wachstumsfaktor 165 (VEGF165) . Dieser Wirkmechanismus macht N,N’-Bis(4-Amino-2-methyl-6-chinolinyl)harnstoff zu einem wertvollen Werkzeug bei der Untersuchung und möglicherweise Behandlung von Krankheiten, die Glykosaminoglykan-Protein-Interaktionen beinhalten .

Ähnliche Verbindungen:

Heparin: Ein natürlich vorkommendes Glykosaminoglykan mit gerinnungshemmenden Eigenschaften.

Dermatansulfat: Ein weiteres Glykosaminoglykan, das an Zellanhaftung und -proliferation beteiligt ist.

Chondroitinsulfat: Ein Glykosaminoglykan, das in Knorpel und anderem Bindegewebe vorkommt.

Vergleich: N,N’-Bis(4-Amino-2-methyl-6-chinolinyl)harnstoff ist einzigartig in seiner Fähigkeit, an mehrere Glykosaminoglykane mit hoher Affinität zu binden, darunter Heparin, Heparansulfat, Dermatansulfat und Chondroitinsulfat. Diese breite Spezifität unterscheidet N,N’-Bis(4-Amino-2-methyl-6-chinolinyl)harnstoff von anderen Verbindungen, die typischerweise auf ein einzelnes Glykosaminoglykan abzielen . Darüber hinaus unterstreicht die Fähigkeit von N,N’-Bis(4-Amino-2-methyl-6-chinolinyl)harnstoff, Glykan-Wachstumsfaktor-Interaktionen zu hemmen und Stammzellen in einem pluripotenten Zustand zu halten, seine Einzigartigkeit und Vielseitigkeit in der wissenschaftlichen Forschung .

Safety and Hazards

2,3,4-Trifluorobenzaldehyde is a flammable liquid and vapor . It can cause serious eye irritation and is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Wirkmechanismus

Surfen exerts its effects by binding to glycosaminoglycans, particularly heparan sulfate. This binding neutralizes the ability of heparan sulfate to interact with various proteins, including growth factors, cytokines, and enzymes. By blocking these interactions, Surfen can inhibit cell signaling pathways that depend on heparan sulfate, such as fibroblast growth factor 2 (FGF2) and vascular endothelial growth factor 165 (VEGF165) signaling . This mechanism of action makes Surfen a valuable tool in studying and potentially treating diseases involving glycosaminoglycan-protein interactions .

Similar Compounds:

Heparin: A naturally occurring glycosaminoglycan with anticoagulant properties.

Dermatan Sulfate: Another glycosaminoglycan involved in cell adhesion and proliferation.

Chondroitin Sulfate: A glycosaminoglycan found in cartilage and other connective tissues.

Comparison: Surfen is unique in its ability to bind multiple glycosaminoglycans with high affinity, including heparin, heparan sulfate, dermatan sulfate, and chondroitin sulfate. This broad specificity distinguishes Surfen from other compounds that typically target a single glycosaminoglycan . Additionally, Surfen’s ability to inhibit glycan-growth factor interactions and maintain stem cells in a pluripotent state further highlights its uniqueness and versatility in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Surfen can be synthesized through a multi-step process involving the reaction of 4-amino-2-methylquinoline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with another equivalent of 4-amino-2-methylquinoline to yield the final product, N,N’-Bis(4-amino-2-methyl-6-quinolinyl)urea .

Industrial Production Methods: Industrial production of Surfen typically involves large-scale synthesis using the same chemical reactions as in the laboratory preparation. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N,N’-Bis(4-Amino-2-methyl-6-chinolinyl)harnstoff unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: N,N’-Bis(4-Amino-2-methyl-6-chinolinyl)harnstoff kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Chinolinderivaten führt.

Reduktion: Reduktionsreaktionen können die Chinolinringe modifizieren und die biologische Aktivität der Verbindung verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: In Substitutionsreaktionen können je nach gewünschtem Produkt verschiedene Nukleophile und Elektrophile verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinderivate mit veränderten biologischen Aktivitäten .

Eigenschaften

IUPAC Name |

2,3,4-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEDGFZRPSAHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333930 | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161793-17-5 | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161793-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)